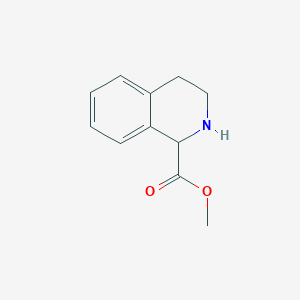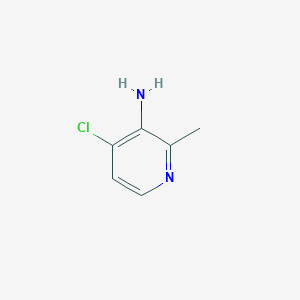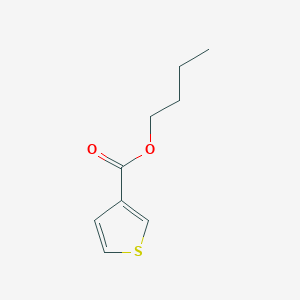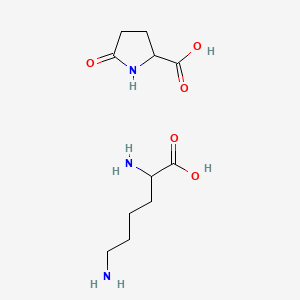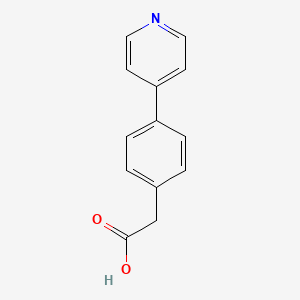
(4-Pyridin-4-yl-phenyl)-acetic acid
Vue d'ensemble
Description
“(4-Pyridin-4-yl-phenyl)-acetic acid” is a biochemical used for proteomics research . It has a molecular formula of C13H11NO2 and a molecular weight of 213.23 .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, tris[4-(pyridin-4-yl)phenyl]amine (TPPA) has been synthesized and used to construct a two-dimensional coordination polymer . Another study reported the synthesis of a compound using a tetradentate ligand, 1,1,2,2-tetrakis (4- (pyridin-4-yl)phenyl)ethene (TPPE), to construct a two-dimensional coordination polymer .Molecular Structure Analysis
The molecular structure of “(4-Pyridin-4-yl-phenyl)-acetic acid” includes a pyridinyl group attached to a phenyl group, which is further attached to an acetic acid group . More detailed structural analysis may require specific experimental techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound has been used in the construction of coordination polymers, demonstrating its reactivity with metal ions . The TPPA molecule, a related compound, has been shown to undergo protonation, leading to enhanced intramolecular charge-transfer .Applications De Recherche Scientifique
- Pyridine scaffolds have been detected in many relevant drug molecules, providing a great possibility for treatment .
- They have shown cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions .
- In recent research, new anticancer agents targeting the tubulin-microtubule with heterocyclic rings have been synthesized .
Anticancer Agents
Antiviral Agents
Anticholinesterase Agents
Antimalarial Agents
Antimicrobial Agents
Antidiabetic Agents
Anti-inflammatory Agents
Antihypertensive Agents
Antidepressant Agents
Antipsychotic Agents
Antihistamine Agents
Analgesic Agents
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-pyridin-4-ylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIXKSPODUBJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610677 | |
| Record name | [4-(Pyridin-4-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyridin-4-yl-phenyl)-acetic acid | |
CAS RN |
55397-08-5 | |
| Record name | [4-(Pyridin-4-yl)phenyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90610677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



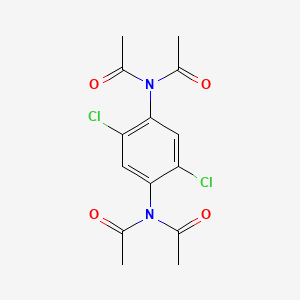
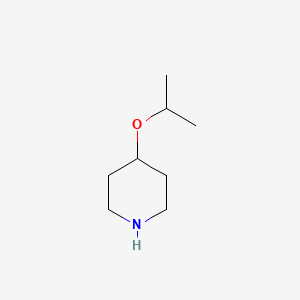
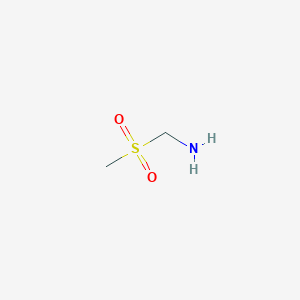
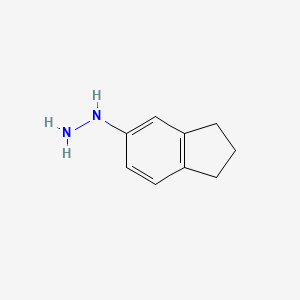
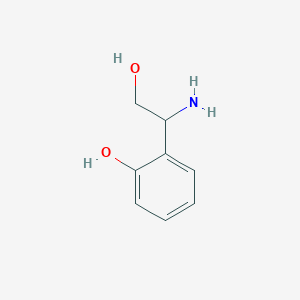

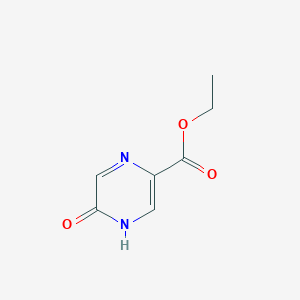
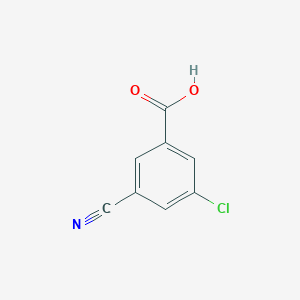
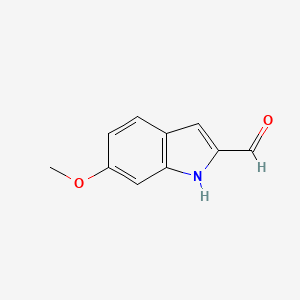
![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)
